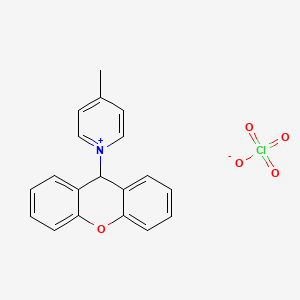
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate is a compound that belongs to the class of xanthones. . This compound features a pyridinium ion substituted with a xanthene moiety, making it a unique structure with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate typically involves the reaction of 4-methylpyridine with 9H-xanthene in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as 1,2,4-trichlorobenzene (TCB) with a catalytic amount of iodine, followed by demethylation using boron tribromide (BBr3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthone derivatives, while reduction could produce reduced xanthene compounds.
Scientific Research Applications
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate involves its interaction with various molecular targets and pathways. The compound’s xanthene moiety allows it to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other xanthone derivatives and pyridinium salts, such as:
Xanthone: The parent compound with a similar oxygen-containing heterocyclic structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring.
Pyridinium salts: Compounds with a pyridinium ion structure.
Uniqueness
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate is unique due to its specific combination of a xanthene moiety and a pyridinium ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
115996-44-6 |
|---|---|
Molecular Formula |
C19H16ClNO5 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
4-methyl-1-(9H-xanthen-9-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C19H16NO.ClHO4/c1-14-10-12-20(13-11-14)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;2-1(3,4)5/h2-13,19H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DJGQOCSCTQXTIY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)C2C3=CC=CC=C3OC4=CC=CC=C24.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


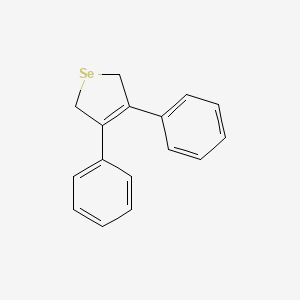
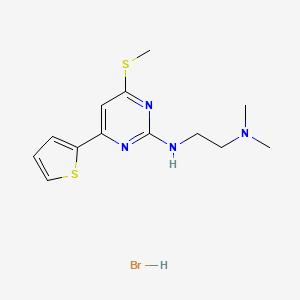
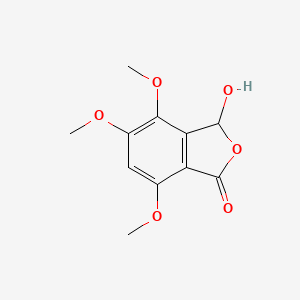
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)
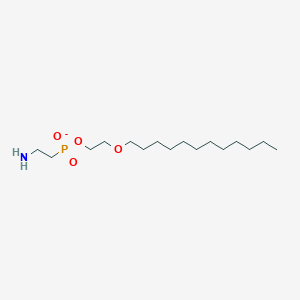


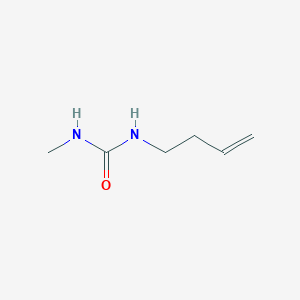
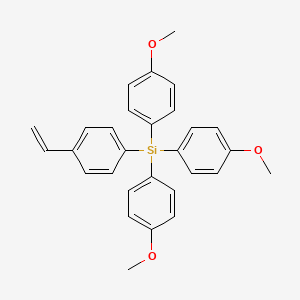

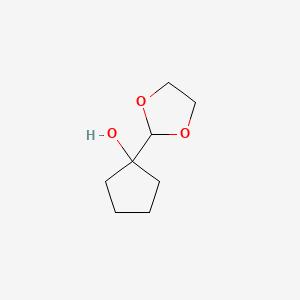
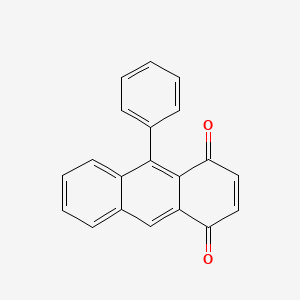
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)

